4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-7-19(8-10-20)11-14(21)18-15-17-12-5-3-4-6-13(12)24-15/h3-6H,2,7-11H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLBLYAGAORTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often carried out under reflux conditions in the presence of a suitable catalyst. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
2.1. Hydrolysis of the Ester Group
The ester functional group undergoes hydrolysis via acid- or base-catalyzed mechanisms:
Acid-Catalyzed Hydrolysis
In acidic conditions, the ester cleaves to form piperazine-1-carboxylic acid and ethanol . The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and elimination of ethanol .
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions (e.g., NaOH), the ester hydrolyzes irreversibly to form piperazine-1-carboxylate salt and ethanol. The reaction proceeds via nucleophilic attack by hydroxide, forming a tetrahedral intermediate that expels the alkoxide leaving group .
| Reaction Type | Products | Mechanism |
|---|---|---|
| Acid-catalyzed hydrolysis | Piperazine-1-carboxylic acid + ethanol | Protonation → nucleophilic attack → elimination |
| Base-catalyzed hydrolysis | Piperazine-1-carboxylate + ethanol | Nucleophilic attack → tetrahedral intermediate → elimination |
2.3. Stability and Degradation
-
Ester stability : The ethyl ester is stable under mild conditions but susceptible to hydrolysis under acidic or basic environments .
-
Benzothiazole ring : Aromatic stability limits reactivity, though harsh electrophilic substitution may occur under specific conditions.
-
Piperazine ring : The secondary amine may undergo alkylation or acylation, though the ester group reduces nucleophilicity in its current form.
3.1. Ester Hydrolysis Mechanism
-
Acid-catalyzed : Protonation of the carbonyl oxygen increases electrophilicity, enabling water attack. The leaving group (ethanol) is expelled, regenerating the carbonyl .
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Base-catalyzed : Hydroxide directly attacks the carbonyl, forming a tetrahedral intermediate. The alkoxide leaves, forming the carboxylate salt .
3.2. Potential Reactivity of the Carbamoyl Group
While no direct data exist for this compound, analogous carbamoyl esters (e.g., in result ) suggest that the carbamoyl linkage may resist hydrolysis under standard conditions due to resonance stabilization.
4.1. Hydrolysis Kinetics
For carboxylic acid esters, hydrolysis rates depend on pH and temperature. Acid-catalyzed reactions are slower than base-catalyzed, which are irreversible .
4.2. Structural Analogues
-
Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (result ) shares a similar piperazine-ester core, suggesting comparable hydrolytic behavior.
-
Thiazole derivatives (result ) exhibit varied reactivity, but their benzothiazole counterparts (as in this compound) are typically more stable due to aromaticity.
Scientific Research Applications
Overview
4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester, a compound characterized by its unique benzothiazole and piperazine moieties, has garnered significant attention in medicinal chemistry due to its diverse pharmacological applications. This article explores its applications in various fields, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives, including the compound .
- Mechanism : The presence of the benzothiazole ring enhances interaction with microbial targets, leading to inhibition of growth.
- Case Studies :
- A study by Bele et al. (2012) evaluated several benzothiazole derivatives against a range of pathogens, including Staphylococcus aureus and Candida albicans, showing promising results compared to standard antibiotics like ciprofloxacin and amphotericin B .
- Srivastava et al. (2019) reported that compounds similar to 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | Bele et al., 2012 |
| Candida albicans | Moderate | Srivastava et al., 2019 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects.
- Mechanism : The interaction of benzothiazole derivatives with cellular pathways involved in cancer proliferation is a key area of research.
- Case Studies :
- Research by Uremic et al. (2017) indicated that certain benzothiazole derivatives showed significant cytotoxicity against pancreatic cancer cells, suggesting a potential role in cancer therapy .
- Another study highlighted that compounds containing the benzothiazole moiety could induce apoptosis in cancer cell lines, thereby inhibiting tumor growth .
| Cancer Type | Efficacy | Reference |
|---|---|---|
| Pancreatic Cancer | Significant | Uremic et al., 2017 |
| Various Cell Lines | Induces Apoptosis | Srivastava et al., 2019 |
Anti-inflammatory Applications
The anti-inflammatory properties of the compound have been explored as well.
- Mechanism : Benzothiazole derivatives are believed to inhibit pathways related to inflammation, such as leukotriene synthesis.
- Case Studies :
- Sadhasivam et al. (2015) synthesized several benzothiazole derivatives and found that certain compounds exhibited excellent anti-inflammatory activity, making them candidates for treating inflammatory diseases .
- The modulation of leukotriene A4 hydrolase (LTA4H) by these compounds has been highlighted as a therapeutic target for inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The pathways involved include inhibition of bacterial enzymes in the case of its anti-tubercular activity .
Comparison with Similar Compounds
Piperazine Derivatives with Benzothiazole Substituents
Key Insights :
- The carbamoylmethyl group in the target compound improves aqueous solubility (Rf = 0.54) compared to Ethyl 4-(benzothiazol-2-yl)-piperazine-1-carboxylate (Rf = 0.16), likely due to increased polarity .
- Direct benzothiazole attachment (as in 3d) reduces steric hindrance but may limit target selectivity .
Piperazine Derivatives with Aryl/Heteroaryl Groups
Key Insights :
- Aryl groups (e.g., chlorophenyl) enhance lipophilicity but may reduce CNS penetration due to increased molecular weight .
- Heterocyclic substituents (benzothiazole vs. benzoxazole) alter electronic properties: benzothiazole’s sulfur atom improves metabolic stability compared to benzoxazole’s oxygen .
Piperazine Esters with Aliphatic Substituents
Key Insights :
- Aliphatic chains (e.g., propionic acid ester) increase solubility but reduce target affinity due to conformational flexibility .
- The carbamoylmethyl group in the target compound balances rigidity and solubility, making it advantageous for drug design .
Pharmacological and Physicochemical Comparisons
Biological Activity
The compound 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester (CAS Number: 878442-68-3) is a derivative of piperazine that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure features a piperazine ring substituted with a benzothiazole moiety, which is critical for its biological properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the benzothiazole ring enhances antibacterial efficacy, as demonstrated in studies where derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 1.95–3.91 μg/mL against Gram-positive bacteria .
Anticancer Potential
Benzothiazole-containing compounds have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2. The SAR analysis indicates that modifications to the benzothiazole moiety can significantly affect cytotoxic activity against various cancer cell lines, including A-431 and Jurkat cells .
Analgesic Effects
The compound's mechanism as a fatty acid amide hydrolase (FAAH) inhibitor suggests potential use in pain management. In animal models, FAAH inhibitors have demonstrated efficacy in reducing pain responses associated with inflammatory conditions and neuropathic pain . The structural characteristics of 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester may contribute to its selectivity and potency as a FAAH inhibitor.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Benzothiazole Moiety : Essential for antimicrobial and anticancer activities.
- Piperazine Ring : Modifications to this ring can enhance binding affinity to biological targets.
- Carboxylic Acid Group : Plays a role in solubility and bioavailability, impacting pharmacokinetics.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial activity |
| Substitutions on piperazine | Enhanced FAAH inhibition |
| Variations in carboxylic acid position | Altered solubility and efficacy |
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzothiazole derivatives, including the compound , against clinical isolates of Staphylococcus epidermidis . The results indicated that modifications to the benzothiazole structure significantly influenced antimicrobial potency .
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that derivatives of 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating strong anticancer potential .
- Pain Management : Animal studies demonstrated that the compound effectively reduced pain responses in models of acute and chronic pain, supporting its potential therapeutic application as an analgesic agent .
Q & A
Advanced Research Question
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in the piperazine and benzothiazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., [M+H] for CHNOS at m/z 342.1182) .
- Chiral HPLC : Distinguishes enantiomers using columns like Chiralpak IA with hexane/ethanol gradients, critical for stereochemical analysis .
How can computational methods streamline the design of novel derivatives?
Advanced Research Question
- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways for introducing substituents (e.g., sulfonamide or hydroxyethyl groups) .
- Molecular Docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes), guiding prioritization of analogs for synthesis .
Case Study : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in reaction optimization .
What methodologies address contradictions in reported bioactivity data?
Advanced Research Question
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew bioassay results .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variability .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., pyrazole-carboxylic acid derivatives) to identify structure-activity trends .
What purification strategies are most effective for isolating this compound?
Basic Research Question
- Column Chromatography : Silica gel with ethyl acetate/hexanes (3:7) elutes the compound while removing polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by melting point consistency (e.g., 187–190°C for related piperazine esters) .
- Acid-Base Extraction : For crude mixtures, partition between aqueous HCl and ethyl acetate isolates the neutral ester .
How is stereochemical integrity maintained during synthesis of chiral analogs?
Advanced Research Question
- Chiral Auxiliaries : Use (S)- or (R)-tert-butyl piperazine carboxylates to enforce desired configurations during coupling .
- Circular Dichroism (CD) : Monitors enantiomeric excess during synthesis, complemented by X-ray crystallography for absolute configuration determination .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers in racemic mixtures .
What are the key considerations for stability studies under experimental conditions?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the ester group in aqueous buffers (pH >7) necessitates stability testing via LC-MS over 24–72 hours .
- Light Sensitivity : UV-Vis spectroscopy assesses photodegradation; amber vials are recommended for long-term storage .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C for most piperazine esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
